molecular formula C15H15N5O3 B2636111 3-(3,4-Dimethoxyphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one CAS No. 872594-43-9

3-(3,4-Dimethoxyphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2636111
CAS No.: 872594-43-9
M. Wt: 313.317
InChI Key: LLWBYYKCFRGGAG-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Similar compounds have been shown to interact with various enzymes and proteins .

Molecular Mechanism

The molecular mechanism of action of 3-(3,4-Dimethoxyphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one is not well-defined. It is likely to involve binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of varying dosages of this compound in animal models have not been reported. Therefore, information on threshold effects, toxicity, or adverse effects at high doses is currently unavailable .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with 3-amino-1,2,4-triazole in the presence of a base such as sodium ethoxide. The resulting intermediate is then subjected to cyclization under acidic conditions to form the triazolopyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Dimethoxyphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one is unique due to its specific triazolopyrimidine structure, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3/c1-4-7-19-9-16-14-13(15(19)21)17-18-20(14)10-5-6-11(22-2)12(8-10)23-3/h4-6,8-9H,1,7H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLWBYYKCFRGGAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC=C)N=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901325941
Record name 3-(3,4-dimethoxyphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901325941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815958
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

872594-43-9
Record name 3-(3,4-dimethoxyphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901325941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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